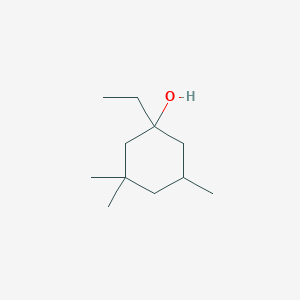
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol is a chemical compound with the molecular formula C11H22O. It is a cyclohexanol derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol can be synthesized through the hydrogenation of isophorone. The reaction involves the addition of hydrogen to isophorone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethyl-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on physiological pathways.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylcyclohexanol: A similar compound with three methyl groups attached to the cyclohexane ring but lacking the ethyl group.
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .
Propiedades
Número CAS |
3622-50-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-ethyl-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9,12H,5-8H2,1-4H3 |
Clave InChI |
YGFGIINUFVLBLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CC(C1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



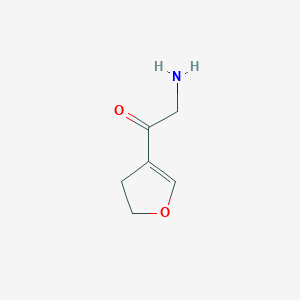


![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
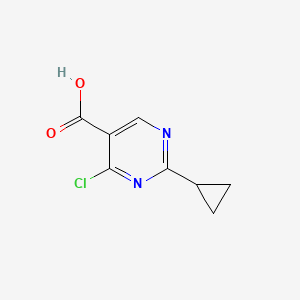
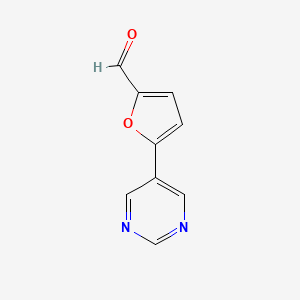

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
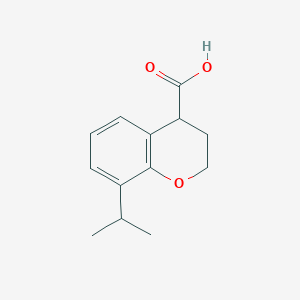
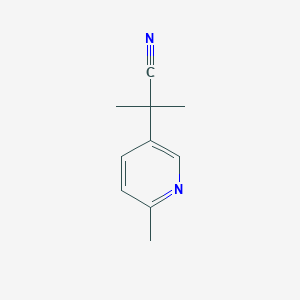
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
